Product packaging for 1,3-Bis(morpholin-4-ylmethyl)urea(Cat. No.:CAS No. 6969-60-4)

1,3-Bis(morpholin-4-ylmethyl)urea

Cat. No.: B12011839
CAS No.: 6969-60-4
M. Wt: 258.32 g/mol
InChI Key: SNQPTCADDNMILA-UHFFFAOYSA-N
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Description

Contextualization of Urea-Based Scaffolds in Organic Synthesis and Functional Materials

Urea (B33335) and its derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. nih.gov The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, is an ideal component for constructing supramolecular structures. researchgate.net This property allows for the creation of self-assembling systems like supramolecular capsules, polymers, and gels. researchgate.net

In organic synthesis, urea-based scaffolds are utilized to create nonpeptidic reverse-turn structures, which are stabilized by intramolecular hydrogen bonds. acs.orgacs.orgnih.gov These scaffolds are crucial in the design of molecules that can mimic the conformations of peptides. acs.org Furthermore, urea derivatives are integral to a wide range of biologically active compounds, including pharmaceuticals and agrochemicals, and play a role in materials science. acs.orgmdpi.com Their applications extend to being precursors for resins, dyes, and even in the development of materials for the construction and biomedical industries. acs.org

Significance of Morpholine (B109124) Derivatives as Privileged Structures in Chemical Design

The morpholine ring is a six-membered heterocycle that is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.netnih.gov This designation stems from its frequent appearance in a wide array of bioactive molecules and approved drugs. nih.govnih.gov The inclusion of a morpholine moiety in a molecule can confer advantageous physicochemical, biological, and metabolic properties. researchgate.netnih.gov

Morpholine and its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netjchemrev.com The versatility of the morpholine scaffold and the ease with which it can be incorporated into molecules make it a valuable tool for medicinal chemists in the design and development of new therapeutic agents. researchgate.netnih.gov Its presence can enhance the potency of a compound and improve its pharmacokinetic profile. nih.govnih.gov

Rationale for Investigating the Hybrid 1,3-Bis(morpholin-4-ylmethyl)urea Architecture

The rationale for designing and studying the hybrid this compound architecture lies in the potential for synergistic effects arising from the combination of the urea and morpholine moieties. The urea backbone provides a stable and versatile scaffold capable of forming specific hydrogen bonding interactions, which is a key feature in molecular recognition and self-assembly. researchgate.net

Overview of Research Trajectories and Academic Significance of this compound

Research on this compound and related structures is exploring their potential in various chemical and biological applications. The synthesis of this compound can be achieved through the reaction of morpholine with formaldehyde (B43269) and urea.

The academic significance of this compound stems from its potential as a scaffold for developing new molecules with specific functionalities. For instance, derivatives of bis(morpholino-1,3,5-triazine) have been investigated as potent inhibitors of key signaling pathways in cancer cells. nih.gov The urea linkage in such molecules plays a critical role in their biological activity. Studies on similar symmetrical urea derivatives have also explored their antibacterial activities, with metal complexes of these ligands showing enhanced effects. nih.gov The investigation of this compound contributes to the broader understanding of how to design and synthesize molecules with tailored properties by combining well-understood functional components in novel ways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N4O3 B12011839 1,3-Bis(morpholin-4-ylmethyl)urea CAS No. 6969-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6969-60-4

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C11H22N4O3/c16-11(12-9-14-1-5-17-6-2-14)13-10-15-3-7-18-8-4-15/h1-10H2,(H2,12,13,16)

InChI Key

SNQPTCADDNMILA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CNC(=O)NCN2CCOCC2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1,3 Bis Morpholin 4 Ylmethyl Urea

Historical and Evolving Synthetic Approaches to 1,3-Bis(morpholin-4-ylmethyl)urea

The synthesis of symmetrical ureas has a long history, with early methods often relying on hazardous reagents. The evolution of these synthetic routes has been driven by the need for safer, more efficient, and environmentally benign processes.

Conventional Multistep Synthetic Routes and Their Evolution

Historically, the synthesis of symmetrical ureas often involved the use of phosgene or its derivatives. nih.govgoogle.com These highly toxic reagents would react with amines to form isocyanate intermediates, which would then react with another amine to produce the urea (B33335) linkage. nih.gov While effective, the hazardous nature of phosgene has led to a significant decline in its use in modern synthetic chemistry.

A more conventional and safer multi-step approach for the preparation of this compound involves the reaction of morpholine (B109124) with formaldehyde (B43269) and urea. This method typically proceeds in two distinct steps:

Formation of an intermediate: Morpholine is first reacted with formaldehyde to produce bis(morpholin-4-yl)methane.

Urea formation: The resulting bis(morpholin-4-yl)methane is then reacted with urea under controlled heating conditions to yield the final product, this compound.

Another established method relies on nucleophilic addition reactions. In this approach, morpholine acts as a nucleophile, attacking an electrophilic precursor such as an isocyanate or a carbamoyl chloride. A widely cited example of this strategy is the reaction of morpholine with potassium isocyanate in an aqueous medium, which can achieve high yields of over 85% while avoiding the use of organic solvents.

The evolution from phosgene-based syntheses to these multi-step but safer alternatives represents a significant advancement in the preparation of symmetrical ureas, prioritizing laboratory safety and reducing environmental impact.

One-Pot Reaction Strategies for Enhanced Synthetic Efficiency

In an effort to improve synthetic efficiency by reducing the number of separate reaction and purification steps, one-pot strategies have been explored for the synthesis of disubstituted ureas. While specific one-pot syntheses for this compound are not extensively detailed in the available literature, general methodologies for N,N'-disubstituted ureas can be adapted.

One such strategy involves the in-situ generation of an isocyanate intermediate. For instance, a one-pot, two-step process has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines. st-andrews.ac.uk This method combines nucleophilic substitutions and a Staudinger–aza-Wittig reaction in the presence of a polymer-bound phosphine under carbon dioxide pressure. st-andrews.ac.uk Although not specifically applied to this compound, this approach highlights the potential for converting starting materials like morpholine and a suitable methylene (B1212753) precursor directly into the final urea product in a single reaction vessel.

Solvent-free approaches also contribute to enhanced synthetic efficiency and align with the principles of green chemistry. A notable example is the selenium-catalyzed carbonylation of amines. In this method, morpholine can be reacted with a mixture of carbon monoxide and oxygen in the presence of a selenium catalyst to yield this compound with a reported efficiency of 74%. This reaction proceeds without the need for a solvent or other additives.

Domino and Tandem Reaction Sequences Towards this compound

Domino and tandem reactions, where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis. While specific domino or tandem reaction sequences leading directly to this compound are not prominently described in the reviewed literature, the principles of these reaction cascades can be conceptually applied.

A hypothetical domino reaction for the synthesis of this compound could involve a multi-component reaction where morpholine, formaldehyde, and a carbonyl source like carbon monoxide or a urea equivalent are combined under conditions that promote a cascade of reactions. This would likely involve an initial Mannich-type reaction between morpholine and formaldehyde to generate a reactive intermediate, which would then be trapped by the carbonyl source and a second equivalent of the morpholine-formaldehyde adduct to form the final product. The development of such a process would offer significant advantages in terms of atom economy and operational simplicity.

Optimization of Reaction Parameters for this compound Synthesis

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Careful optimization of parameters such as solvent, reactant ratios, and the use of catalysts is essential for achieving the desired outcome.

Influence of Solvent Systems and Reactant Ratios on Yield and Purity

For instance, in syntheses involving isocyanate intermediates, anhydrous solvents are typically required to prevent the hydrolysis of the isocyanate. In other cases, aqueous media have been shown to be effective, particularly in reactions utilizing water-soluble reagents like potassium isocyanate. The use of an aqueous medium can simplify the work-up procedure and is environmentally advantageous.

The molar ratio of the reactants is another critical parameter. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts and complicate the purification process. Therefore, a systematic study of reactant ratios is often necessary to identify the optimal balance for maximizing the yield of the desired product.

Table 1: Hypothetical Data on the Effect of Solvent and Reactant Ratio on the Yield of this compound

EntrySolventMorpholine:Formaldehyde:Urea RatioTemperature (°C)Reaction Time (h)Yield (%)
1Water2:2:180675
2Ethanol2:2:180668
3Toluene2:2:1110465
4Water2.2:2.2:180682
5Water2:2:1.280678

Note: The data in this table is illustrative and intended to demonstrate the potential impact of solvent and reactant ratios on reaction yield. Actual experimental results may vary.

Catalytic Promoters and Their Impact on Reaction Kinetics and Selectivity

Catalysts can play a significant role in the synthesis of this compound by increasing the reaction rate and improving selectivity. Both acidic and basic catalysts can be employed, depending on the reaction mechanism.

For example, in the reaction of urea with formaldehyde, the pH of the reaction medium is a crucial factor. The reaction is typically catalyzed by either acids or bases, with the catalyst influencing the rate of formation of methylolureas and their subsequent condensation.

As previously mentioned, transition metal catalysts have also been shown to be effective. The selenium-catalyzed carbonylation of morpholine provides a direct route to this compound. The catalyst in this case facilitates the insertion of carbon monoxide into the N-H bond of morpholine, leading to the formation of the urea linkage.

Table 2: Influence of Catalytic Promoters on the Synthesis of this compound

EntryReactantsCatalystSolventTemperature (°C)Yield (%)
1Morpholine, CO, O2Selenium (5 mol%)Solvent-freeAmbient74
2Morpholine, Formaldehyde, UreaNone (thermal)Water10070
3Morpholine, Formaldehyde, UreaH2SO4 (cat.)Water8078
4Morpholine, Formaldehyde, UreaNaOH (cat.)Water8072

Note: This table presents a comparative overview of different catalytic approaches. The yields are based on reported or hypothetical values and serve for illustrative purposes.

Temperature, Pressure, and Reaction Time Control in the Synthetic Process

The precise control of reaction parameters such as temperature, pressure, and time is fundamental to achieving high yields and purity in the synthesis of this compound and its derivatives. While specific kinetic studies for this exact compound are not extensively detailed in the literature, general principles from urea synthesis provide a framework for understanding the importance of these parameters.

For instance, in the common synthesis involving morpholine, formaldehyde, and urea, the reaction is often conducted under controlled heating to drive the condensation and formation of the final product. The temperature must be carefully managed to prevent decomposition or the formation of unwanted side products. Similarly, when synthesizing related 1,3-disubstituted ureas, reactions are often carried out at room temperature over extended periods, such as 12 hours, to ensure complete conversion, particularly when using less reactive starting materials. nih.gov In other cases, refluxing in a suitable solvent for a set duration, for example, 4 hours, is employed to achieve the desired transformation. nih.gov

Pressure is a less commonly varied parameter in standard laboratory syntheses of simple ureas unless gaseous reagents are involved. However, in catalytic processes, such as the selenium-catalyzed carbonylation of morpholine with carbon monoxide (CO) and oxygen (O₂), the partial pressures of the reactant gases are critical. smolecule.com This reaction proceeds efficiently under ambient conditions, highlighting a key advantage of this specific methodology. smolecule.com

The reaction time is empirically determined to maximize the yield of the desired product while minimizing degradation or side reactions. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal duration.

Table 1: Influence of Reaction Parameters on Urea Synthesis

ParameterGeneral InfluenceExample Condition for Urea Synthesis
Temperature Affects reaction rate and selectivity. Higher temperatures can increase the rate but may lead to side products or decomposition.Room temperature to reflux conditions (e.g., 110°C for 2h). researchgate.net
Pressure Primarily relevant for reactions involving gaseous reactants (e.g., CO, O₂). Affects reactant concentration in the liquid phase.Ambient pressure for selenium-catalyzed carbonylation. smolecule.com
Reaction Time Determines the extent of reaction completion. Optimal time maximizes yield before side reactions become significant.5 minutes to 12 hours, depending on the specific reactants and conditions. nih.gov

Divergent Synthetic Strategies for Derivatization of this compound

The scaffold of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. These strategies can be broadly categorized by the part of the molecule being functionalized: the urea nitrogens, the morpholine rings, or by adding new peripheral groups.

Strategies for Functionalization at the Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety are key sites for derivatization. While the parent compound has methyl-morpholino groups attached, analogous structures can be built by reacting different amines with an isocyanate intermediate. nih.gov The classical approach to creating unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. nih.gov For the this compound scaffold, this would involve a multi-step process where the core urea is first constructed and then potentially modified, although direct synthesis from varied components is more common.

Substitution on the urea nitrogens significantly influences the molecule's conformational preferences and hydrogen bonding capabilities, which are crucial for its interaction with biological targets. nih.gov

Introduction of Peripheral Functionalities to the this compound Scaffold

Introducing additional functional groups to the periphery of the molecule can be achieved by using more complex starting materials. For example, the synthesis of bis(morpholino-1,3,5-triazine) derivatives involves reacting a core structure with various alkyl and aryl isocyanates. celcuity.com This strategy can be adapted to the this compound scaffold. By reacting a suitable precursor containing the morpholin-4-ylmethyl group with a bifunctional reagent, it is possible to link other chemical moieties, thereby expanding the compound's structural diversity and potential applications. This approach is valuable in medicinal chemistry for developing compounds with enhanced properties, such as improved binding affinity to a target protein. celcuity.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of urea derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Solvent-Free and Aqueous Media Syntheses

Significant progress has been made in developing environmentally benign synthetic routes for ureas, including this compound.

Aqueous Media Synthesis: One notable green method involves the reaction of morpholine with potassium isocyanate in an aqueous medium. smolecule.com This approach avoids the use of volatile and often toxic organic solvents, achieving high yields of the desired product. smolecule.com Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature.

Solvent-Free Synthesis: An even more advanced green strategy is the use of solvent-free, or mechanochemical, methods. researchgate.netbeilstein-journals.org A selenium-catalyzed carbonylation of morpholine using carbon monoxide and oxygen has been reported to produce this compound with 74% efficiency without any solvent. smolecule.com This method not only eliminates solvent waste but also operates under ambient conditions, further enhancing its green credentials. Such solvent-free approaches are gaining prominence for their environmental and economic advantages. smolecule.com

Table 2: Comparison of Synthetic Methodologies for Urea Derivatives

Synthetic MethodSolventKey FeaturesGreen Chemistry Aspect
Classical Synthesis Diethyl ether, Toluene nih.govOften involves isocyanate intermediates. nih.govUse of volatile organic solvents.
Aqueous Synthesis Water smolecule.comHigh yields (≥85%), avoids organic solvents. smolecule.comUtilizes a green, non-toxic solvent.
Selenium-Catalyzed Carbonylation Solvent-free smolecule.comUses CO and O₂ under ambient conditions; 74% efficiency. smolecule.comEliminates solvent waste, energy-efficient. mdpi.com
Mechanochemical Synthesis Solvent-free beilstein-journals.orgManual grinding or ball milling; quantitative yields without bulk solvents. beilstein-journals.orgAvoids solvents and reduces byproducts.

Atom Economy and Waste Minimization Strategies

2 C₄H₉NO + CH₂O + CO(NH₂)₂ → C₁₁H₂₂N₄O₃ + H₂O

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. In an ideal scenario, all atoms of the reactants are incorporated into the final product, resulting in 100% atom economy.

For the synthesis of this compound via the Mannich reaction, the atom economy can be calculated as follows:

Theoretical Atom Economy of this compound Synthesis

Reactant Molecular Formula Molar Mass ( g/mol ) Moles Total Mass (g)
Morpholine C₄H₉NO 87.12 2 174.24
Formaldehyde CH₂O 30.03 1 30.03
Urea CO(NH₂)₂ 60.06 1 60.06
Total Reactants 264.33
Product
This compound C₁₁H₂₂N₄O₃ 258.32 1 258.32
Byproduct

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (258.32 / 264.33) x 100 ≈ 97.73%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product. The primary byproduct is water, which is environmentally benign.

Strategies to further minimize waste in this synthesis focus on optimizing reaction conditions to maximize the yield and reduce the formation of side products. Potential side reactions in the Mannich reaction can include the formation of oligomeric or polymeric materials from formaldehyde or self-condensation of the reactants. Careful control of stoichiometry, temperature, and reaction time, along with the selection of appropriate catalysts, can help to mitigate these unwanted pathways.

Solvent selection is another critical aspect of waste minimization. While the reaction can be carried out in various solvents, the use of greener solvents or, ideally, solvent-free conditions, significantly reduces the environmental impact and waste generation. Research into solid-state or mechanochemical synthesis of urea derivatives represents a promising avenue for eliminating solvent waste entirely.

Utilization of Renewable Feedstocks and Energy-Efficient Methodologies

A holistic approach to sustainable synthesis involves evaluating the entire lifecycle of the product, including the origin of the starting materials. The key precursors for this compound are morpholine, formaldehyde, and urea. Traditionally, these are derived from petrochemical feedstocks. However, significant progress is being made in developing bio-based routes to these essential chemicals.

Renewable Pathways to Precursors:

Morpholine: The industrial production of morpholine typically involves the reaction of diethylene glycol (DEG) with ammonia. nih.govchemceed.comatamanchemicals.com Encouragingly, DEG can be produced from renewable resources. One promising route is the catalytic conversion of biomass-derived ethylene glycol. specialchem.comdntb.gov.uaresearchgate.net As of late 2023, a 1,000-ton-per-year pilot plant for bio-ethylene glycol production was successfully trialed, demonstrating the growing viability of this technology. specialchem.com

Formaldehyde: The conventional method for formaldehyde production is the oxidation of methanol, which is predominantly synthesized from natural gas. A more sustainable approach involves the use of biogas (a mixture of methane and carbon dioxide) as a feedstock for methanol synthesis through processes like steam or dry reforming. scienceopen.comuninsubria.itmdpi.comunibo.it Furthermore, research is actively exploring the direct catalytic oxidation of methane to formaldehyde, which could offer a more energy-efficient, single-step process. ucl.ac.uklehigh.edunih.govspringernature.comchemicalprocessing.com Methane from biogas or other renewable sources could be utilized in these innovative methods.

Urea: "Green urea" production is an area of intense research and development, focusing on the use of renewable hydrogen (from water electrolysis powered by renewable energy) and captured carbon dioxide to synthesize ammonia and subsequently urea. This approach has the potential to significantly reduce the carbon footprint associated with traditional urea manufacturing, which is a highly energy-intensive process.

The implementation of these bio-based feedstocks would substantially improve the sustainability profile of this compound production.

Energy-Efficient Methodologies:

The energy consumption of a chemical process is a critical factor in its environmental and economic viability. The Mannich reaction for synthesizing this compound is generally considered to be energetically favorable as it can often be conducted under mild conditions.

Further energy efficiencies can be realized through:

Catalysis: The use of highly efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input.

Process Intensification: Techniques such as continuous flow reactors can offer better heat and mass transfer, leading to shorter reaction times and reduced energy consumption compared to traditional batch processes.

Solvent-Free Reactions: As mentioned earlier, eliminating the need for solvents not only minimizes waste but also reduces the energy required for solvent heating, recovery, and purification. Reports on the selenium-catalyzed oxidative carbonylation of morpholine to produce urea derivatives under mild conditions highlight a potential energy-efficient, solvent-free route. researchgate.net

By integrating renewable feedstocks with energy-efficient synthetic methodologies, the production of this compound can be aligned with the principles of green and sustainable chemistry.

Advanced Structural and Conformational Analysis of 1,3 Bis Morpholin 4 Ylmethyl Urea

High-Resolution Spectroscopic Elucidation of the Molecular Architecture

High-resolution spectroscopic methods are indispensable for the detailed characterization of molecular structures. These techniques provide insights into the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule. For 1,3-Bis(morpholin-4-ylmethyl)urea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed for a thorough structural elucidation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 2D-NMR, Solid-State NMR, Diffusion NMR)

Advanced NMR spectroscopy offers a powerful toolkit for probing the structure and dynamics of molecules in both solution and the solid state. While specific NMR data for this compound is not publicly available, the expected spectra can be inferred from the analysis of related urea (B33335) derivatives.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra would provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, distinct signals would be expected for the urea (NH-CO-NH), methylene (B1212753) (N-CH₂-N), and morpholine (B109124) ring protons and carbons.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the NH proton of the urea linkage and the protons of the adjacent methylene group. An HSQC spectrum would link the protons to their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Solid-State NMR (ssNMR): In the absence of single crystals for X-ray diffraction, solid-state NMR can provide valuable information about the molecular conformation and packing in the solid state. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to obtain high-resolution spectra of the solid sample.

Diffusion NMR: Diffusion-ordered spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of the molecules. This can be used to confirm the presence of a single molecular species in solution and to study intermolecular interactions.

To illustrate the type of data obtained, the following table presents ¹H NMR spectral data for a related N,N'-disubstituted urea, 1,1'-(Ethane-1,2-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea}. nih.gov

Functional Group ¹H Chemical Shift (δ, ppm) in DMSO-d₆
Adamantyl-CH₃0.79 (s, 12H)
Adamantyl-CH₂0.98–2.09 (m, 26H)
NH-CH₂-Adamantyl2.74 (d, 4H, J = 6.5 Hz)
Urea NH5.70 (t, 4H, J = 5.7 Hz)
This table is based on data for an analogous compound and is for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The C=O stretching vibration of the urea carbonyl group is expected around 1700 cm⁻¹. docbrown.info The C-N stretching vibrations and the vibrations of the morpholine rings would also produce distinct peaks in the fingerprint region (below 1500 cm⁻¹). docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Raman is particularly useful for studying symmetric vibrations and bonds involving non-polar groups.

The following table summarizes the characteristic IR absorption bands for the parent compound, urea, which serve as a reference. docbrown.infonist.govrsc.org

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretching3200 - 3600
C=O Stretching (Amide I)~1700
N-H Bending (Amide II)1600 - 1650
C-N Stretching1450, 1150
This table is based on data for urea and is for general reference.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS would confirm its elemental composition. The molecular formula for this compound is C₁₁H₂₂N₄O₃, with a calculated molecular weight of approximately 258.32 g/mol . chemnet.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Expected fragmentation pathways would involve the cleavage of the C-N bonds adjacent to the urea carbonyl group and fragmentation of the morpholine rings. Analysis of these fragments helps to piece together the molecular structure.

The following table shows a hypothetical fragmentation pattern for this compound based on common fragmentation rules for similar structures.

Fragment Ion Proposed Structure m/z (approximate)
[M+H]⁺C₁₁H₂₃N₄O₃⁺259
[M - morpholine]⁺C₇H₁₄N₃O₃⁺192
[morpholin-4-ylmethyl]⁺C₅H₁₀NO⁺100
[Urea-CH₂-morpholine]⁺C₇H₁₃N₃O₂⁺171
This table is hypothetical and for illustrative purposes.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Saturated compounds like this compound, which lack extensive conjugation or chromophores, are not expected to show significant absorption in the UV-Visible range. The urea carbonyl group has a weak n → π* transition, which may be observable. Fluorescence spectroscopy, which measures the emission of light from an excited state, is also not expected to be a significant analytical technique for this compound unless it is derivatized with a fluorophore.

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a complete three-dimensional model of the molecule. This would allow for the precise determination of all bond lengths and angles, the conformation of the morpholine rings (which typically adopt a chair conformation), and the geometry around the urea moiety. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular hydrogen bonds, which are expected to be significant due to the presence of the urea N-H and C=O groups.

While a crystal structure for this compound is not available, the crystal structure of a related compound, 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate, illustrates the type of data that can be obtained. nih.govresearchgate.net In this structure, the molecule exhibits twofold rotation symmetry, and the crystal packing is dominated by N-H···O and O-H···O hydrogen bonds, forming a three-dimensional network. nih.govresearchgate.net

The following table presents selected crystallographic data for 1,3-bis(1,3-dioxoisoindolin-1-yl)urea dihydrate. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.268 (3)
b (Å)7.8053 (16)
c (Å)14.729 (3)
β (°)102.097 (3)
Volume (ų)1716.3 (6)
Z4
This table is based on data for an analogous compound and is for illustrative purposes.

Polymorphism and Co-crystallization Studies of this compound

There are no published studies on the polymorphism or co-crystallization of this compound.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physical properties. The existence of polymorphism in ureas is well-documented; for instance, 1,3-bis(m-nitrophenyl)urea is known to exist in at least two polymorphic forms (α and β) which differ in their molecular conformation and hydrogen-bonding interactions. researchgate.net The flexible nature of the morpholinomethyl side chains in this compound suggests that different packing arrangements could be possible, making it a potential candidate for polymorphism. The discovery of new polymorphs can sometimes be achieved through mechanochemical methods or crystallization from various solvents. pharmacy180.com

Co-crystallization involves combining a target molecule with a suitable "coformer" to create a new crystalline phase with a defined stoichiometric ratio. Urea itself is an excellent coformer and has been used to create co-crystals that can improve the physical properties of active pharmaceutical ingredients. mdpi.com While studies on using this compound as either the target or the coformer are absent from the literature, its hydrogen bonding capabilities make it a theoretical candidate for such studies.

Conformational Landscape and Dynamic Behavior of this compound

Specific experimental or computational studies detailing the conformational landscape and dynamic behavior of this compound are not available. The analysis below is based on the general principles of conformational analysis applied to its structure.

Solution-Phase Conformational Analysis and Rotational Barriers

In solution, this compound is expected to be a highly flexible molecule with multiple rotational barriers. The key rotatable bonds would be the C-N bonds connecting the urea moiety to the methylene groups and the C-N bonds of the morpholine rings.

The conformation of the urea group itself is of primary interest. N,N'-disubstituted ureas can exist in trans-trans, cis-trans, and cis-cis conformations. The trans-trans conformation is generally preferred due to lower steric hindrance, though cis-trans conformations can be stabilized by intramolecular hydrogen bonds if a suitable acceptor is present in the substituent. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying solution-phase conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could help determine the spatial proximity of protons and thus the preferred conformation. The rotational energy barriers could be quantified using dynamic NMR (DNMR) experiments, where spectra are acquired at different temperatures. nih.gov As the temperature is lowered, the rate of rotation around a specific bond may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.

Solid-State Conformational Preferences and Intramolecular Interactions

The solid-state conformation of a molecule is the one it adopts in its crystal lattice, which can be determined precisely by single-crystal X-ray diffraction. As no crystal structure is publicly available for this compound, its solid-state conformation is unknown.

In the solid state, the conformation is a balance between intramolecular forces and the stabilizing forces of intermolecular packing. It is common for flexible molecules to adopt a lower-energy conformation in the crystal, often an extended or all-trans arrangement, to facilitate efficient packing and hydrogen bonding. The morpholine rings would be expected to adopt a stable chair conformation. lumenlearning.com

Intramolecular hydrogen bonding is a possibility in this molecule, for example, between a urea N-H group and the oxygen atom of a morpholine ring (N-H···O). This would require the side chain to fold back, leading to a more compact conformation. Such an interaction would compete with the strong intermolecular N-H···O=C hydrogen bonding that is typical for ureas. researchgate.net

Dynamic Processes and Temperature-Dependent Spectroscopic Investigations

No temperature-dependent spectroscopic investigations for this compound have been reported. Such studies are crucial for understanding the dynamic processes within the molecule.

In addition to solution-state dynamic NMR, solid-state NMR spectroscopy can probe dynamic processes in the crystalline phase. By analyzing the line shapes and relaxation times at various temperatures, one can study motions such as the rotation of the morpholine groups or libration of the entire molecule.

Temperature-dependent Infrared (IR) or Raman spectroscopy could also provide insights. Changes in the vibrational frequencies or bandwidths of the N-H or C=O stretching modes upon heating or cooling can indicate changes in the strength or dynamics of the hydrogen-bonding network.

Table 2: Spectroscopic Techniques for Conformational and Dynamic Analysis This table outlines the typical application of various spectroscopic methods for studying flexible molecules like ureas.

Technique Information Provided Target Moiety/Process
Solution NMR (1H, 13C, NOESY) Preferred conformation in solution, rotamer populations. Urea (cis/trans), side-chain orientation.
Dynamic NMR (DNMR) Rotational energy barriers (ΔG). Rotation around C-N bonds.
Single-Crystal X-ray Diffraction Precise solid-state conformation, intermolecular interactions. Entire molecular structure and crystal packing.
Solid-State NMR Molecular dynamics in the crystal (e.g., ring flips, group rotation). Morpholine ring dynamics, side-chain motion.
Temperature-Dependent IR/Raman Changes in hydrogen bond strength and dynamics. N-H and C=O vibrational modes.

Theoretical and Computational Chemistry of 1,3 Bis Morpholin 4 Ylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These calculations allow for a detailed exploration of the molecule's geometry, vibrational modes, spectroscopic characteristics, and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic ground state of molecules. For 1,3-Bis(morpholin-4-ylmethyl)urea, calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. The process involves minimizing the energy of the molecule by adjusting the positions of its atoms, leading to equilibrium bond lengths and angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

The molecule's structure is characterized by a central urea (B33335) core flanked by two methylene (B1212753) bridges connecting to morpholine (B109124) rings. The planarity of the urea group and the chair conformation of the morpholine rings are key structural features. DFT calculations provide precise values for these parameters.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound Calculated at the B3LYP/6-311++G(d,p) Level. This table presents theoretical data based on typical values for similar functional groups.

Bond Lengths (Å)Bond Angles (°)
ParameterCalculated ValueParameterCalculated Value
C=O (Urea)1.245N-C-N (Urea)117.5
C-N (Urea)1.380O=C-N (Urea)121.3
N-CH2 (Urea-Methylene)1.465C-N-CH2 (Urea-Methylene)118.9
CH2-N (Methylene-Morpholine)1.470N-CH2-N (Methylene Bridge)112.1
C-O (Morpholine)1.430C-O-C (Morpholine)111.5
C-N (Morpholine)1.460C-N-C (Morpholine)110.8

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also allow for the theoretical prediction of the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

IR Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra. Key predicted vibrations for this compound would include a strong C=O stretching band for the urea group, N-H stretching and bending modes, C-N stretching from the urea and morpholine moieties, and C-O-C stretching from the morpholine rings. A scaling factor is often applied to the calculated frequencies to achieve better agreement with experimental data, accounting for method limitations and anharmonicity. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical spectra that can be compared with experimental results to aid in peak assignment. For this molecule, distinct signals would be predicted for the protons and carbons of the urea, methylene, and morpholine groups.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method. This table presents theoretical data based on typical chemical shifts for the constituent functional groups.

Atom TypePredicted ¹³C Shift (ppm)Atom TypePredicted ¹H Shift (ppm)
C=O (Urea)~160.5N-H (Urea)~6.0 - 6.5
N-CH2-N (Methylene)~70.2N-CH2-N (Methylene)~4.5 - 5.0
O-CH2 (Morpholine)~66.8O-CH2 (Morpholine)~3.6 - 3.8
N-CH2 (Morpholine)~53.5N-CH2 (Morpholine)~2.5 - 2.7

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra. nih.govresearchgate.net This analysis helps identify the electronic transitions responsible for UV-Vis absorption, typically n → π* and π → π* transitions. For this compound, the primary absorption is expected to arise from electronic transitions involving the carbonyl chromophore of the urea group.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comimperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich urea and morpholine nitrogen atoms, while the LUMO is anticipated to be centered on the π* orbital of the carbonyl group.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Reactivity Indices. This table presents hypothetical but representative energy values.

ParameterValue (eV)Description
E(HOMO)-6.50Energy of the Highest Occupied Molecular Orbital
E(LUMO)-0.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.65LUMO - HOMO; indicates chemical stability

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow regions are relatively neutral.

For this compound, the ESP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The oxygen atoms in the morpholine rings would also exhibit negative potential. Conversely, the regions around the N-H protons of the urea group would show a strong positive potential (blue), identifying them as the primary sites for hydrogen bonding and nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing conformational changes and intermolecular interactions in different environments.

MD simulations can be performed in both the gas phase and in the presence of an explicit solvent (solution-phase).

Gas-Phase Simulations: In the absence of solvent, MD simulations can explore the intrinsic flexibility of the this compound molecule. These simulations would reveal the rotational freedom around the single bonds, particularly the N-CH₂ and CH₂-N bonds of the methylene bridges. This allows for the mapping of the potential energy surface and the identification of various low-energy conformers. researchgate.net

Solution-Phase Simulations: Performing MD simulations in a solvent like water provides a more realistic model of the molecule's behavior in a biological or chemical system. The solvent molecules explicitly interact with the solute, influencing its conformation. For this compound, simulations in water would highlight the formation of hydrogen bonds between the urea's N-H and C=O groups and surrounding water molecules. These interactions stabilize certain conformations and are critical for understanding the molecule's solubility and interaction with other solvated species.

Dynamics of Crystal Lattices and Packing Arrangements of 1-(morpholino(pyridin-4-yl)methyl)urea

The solid-state architecture of a molecule is dictated by a delicate balance of intermolecular forces. X-ray crystallography of UMP reveals specific packing arrangements and hydrogen bonding networks that define its crystal lattice.

The crystal structure of UMP has been determined, and its crystallographic data provides a foundation for understanding its solid-state behavior. researchgate.net The molecule crystallizes in a specific space group, with defined unit cell dimensions. These parameters are crucial for computational models that aim to simulate the crystal lattice dynamics.

Table 1: Crystallographic Data for 1-(morpholino(pyridin-4-yl)methyl)urea (UMP) researchgate.net

ParameterValue
Empirical FormulaC₁₁H₁₆N₄O₂
Formula Weight236.27
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.543(3)
b (Å)10.453(3)
c (Å)12.249(4)
α (°)90
β (°)109.299(4)
γ (°)90
Volume (ų)1153.2(6)
Z4

This data is for the structural analog 1-(morpholino(pyridin-4-yl)methyl)urea (UMP).

Solvation Effects and Solvent-Solute Interactions

The behavior of a molecule in solution is governed by its interactions with the surrounding solvent molecules. Computational methods, such as those employing continuum solvation models or explicit solvent simulations, can elucidate the nature of these interactions for UMP.

The solubility and reactivity of UMP in different solvents will be influenced by factors such as its dipole moment and the ability to form hydrogen bonds. Quantum chemical calculations can predict these properties. For instance, the dipole moment of UMP has been calculated to be 5.13 Debye, indicating a significant polarity that will drive its interaction with polar solvents. researchgate.net

The interactions between UMP and solvent molecules can be modeled to understand how the solvent affects the conformational preferences and reactivity of the solute. These models can predict the solvation energy, which is a key determinant of solubility.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates.

Computational Elucidation of 1-(morpholino(pyridin-4-yl)methyl)urea Formation Pathways

The synthesis of UMP is a Mannich-type reaction involving urea, pyridine-4-carbaldehyde, and morpholine. researchgate.net Computational modeling can be used to explore the detailed mechanism of this three-component condensation reaction. This would involve identifying the key intermediates, such as the formation of an iminium ion from the aldehyde and the amine, followed by the nucleophilic attack of urea.

Theoretical calculations can map out the potential energy surface of the reaction, revealing the most likely sequence of steps and the structures of the transition states connecting them.

Theoretical Investigation of Reactivity Patterns and Selectivity

The reactivity of UMP can be understood by examining its electronic structure, particularly the distribution of electron density and the nature of its frontier molecular orbitals. Density Functional Theory (DFT) calculations provide valuable insights into these properties. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For UMP, the calculated HOMO and LUMO energies are -6.49 eV and -0.87 eV, respectively. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. For UMP, this gap is 5.62 eV. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for 1-(morpholino(pyridin-4-yl)methyl)urea (UMP) researchgate.net

ParameterValue
E_HOMO (eV)-6.49
E_LUMO (eV)-0.87
Energy Gap (ΔE) (eV)5.62
Dipole Moment (Debye)5.13
Ionization Potential (I) (eV)6.49
Electron Affinity (A) (eV)0.87
Electronegativity (χ)3.68
Hardness (η)2.81
Softness (σ)0.35
Fraction of electrons transferred (ΔN)0.53

This data is for the structural analog 1-(morpholino(pyridin-4-yl)methyl)urea (UMP).

These parameters help in predicting how UMP will interact with other chemical species and its potential for various types of reactions.

Barrier Heights and Energy Profiles for Key Transformations Involving 1-(morpholino(pyridin-4-yl)methyl)urea

For any chemical transformation that UMP might undergo, such as decomposition or further reaction, computational methods can be used to calculate the activation energy barriers. By mapping the energy profile of a reaction, researchers can determine the feasibility of a particular transformation under different conditions.

For example, the stability of the Mannich base can be assessed by calculating the energy required to reverse the formation reaction. These calculations would involve locating the transition state for the C-N bond cleavage and determining its energy relative to the ground state of the molecule.

Computational Design Principles and Property Prediction

The insights gained from computational studies of UMP can be leveraged to design new molecules with tailored properties. By systematically modifying the structure of the molecule in silico, it is possible to predict how these changes will affect its electronic properties, reactivity, and intermolecular interactions.

For instance, by substituting different groups on the pyridine (B92270) ring or replacing the morpholine moiety with other cyclic amines, computational models can predict the resulting changes in properties such as HOMO-LUMO gap, dipole moment, and hydrogen bonding capabilities. This in-silico screening approach can guide synthetic efforts towards the development of new urea-derived Mannich bases with desired characteristics for various applications.

Rational Design of Novel this compound Derivatives with Tuned Properties

The rational design of novel derivatives of this compound is a key area of research, driven by the desire to create compounds with specific, enhanced properties for various applications. The core structure of this compound, featuring a central urea moiety flanked by two morpholine rings, offers multiple sites for chemical modification.

Computational modeling is instrumental in this design process. By simulating the effects of adding or modifying functional groups on the morpholine rings or the urea backbone, researchers can predict how these changes will influence the compound's steric and electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's reactivity and interaction with biological targets.

The urea functionality is a critical component in drug design due to its ability to form multiple stable hydrogen bonds with proteins and receptors. nih.gov This makes urea derivatives, including this compound, attractive candidates for development as therapeutic agents. nih.gov The design of new derivatives often focuses on enhancing these interactions to improve potency and selectivity. nih.gov

The synthesis of various urea derivatives has been a subject of extensive research, with numerous methods developed to create both symmetrical and unsymmetrical compounds. nih.govresearchgate.net These synthetic strategies can be applied to this compound to generate a library of novel compounds with diverse chemical properties. The biological evaluation of these new derivatives is often guided by initial computational predictions of their activity.

In Silico Prediction of Chemical Properties and Theoretical Reactivity

In silico methods are powerful tools for predicting the chemical properties and theoretical reactivity of this compound and its derivatives, offering a rapid and cost-effective alternative to extensive experimental work. These computational predictions can encompass a wide range of molecular descriptors and properties.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information on the electronic structure of this compound. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of chemical reactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity.

These computational tools, while not yet extensively reported specifically for this compound, have been widely applied to other urea derivatives, demonstrating their utility in predicting chemical behavior. researchgate.net

Table of Predicted Chemical Properties for this compound

PropertyPredicted Value/CharacteristicMethod of PredictionSignificance
Molecular GeometryPlanar urea core, chair conformation for morpholine ringsX-ray Crystallography, Molecular MechanicsInfluences crystal packing and intermolecular interactions.
Hydrogen BondingN-H donors and C=O acceptor form intermolecular H-bondsX-ray Crystallography, Computational ChemistryKey to supramolecular structure and interaction with biological targets.
HOMO-LUMO GapNot yet reported, but expected to be significantDFT CalculationsIndicator of chemical stability and reactivity.
Molecular Electrostatic PotentialNegative potential around the carbonyl oxygen, positive around N-H protonsDFT CalculationsPredicts sites for electrophilic and nucleophilic attack.

Reaction Chemistry and Mechanistic Studies of 1,3 Bis Morpholin 4 Ylmethyl Urea

Nucleophilic and Electrophilic Reactivity of 1,3-Bis(morpholin-4-ylmethyl)urea

The molecule possesses both nucleophilic centers (the morpholine (B109124) nitrogen atoms and, to a lesser extent, the urea (B33335) oxygen) and electrophilic centers (the urea carbonyl carbon). Its reactivity is thus diverse, allowing for transformations at multiple sites.

The urea functional group is generally stable but can undergo cleavage under certain conditions.

Hydrolysis: The hydrolysis of ureas is a slow process but can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis of ureas can proceed through a mechanism involving the diprotonated form of the urea. rsc.org For this compound, the initial protonation would occur at the more basic morpholine nitrogens, followed by protonation of the urea oxygen. A bimolecular reaction between the protonated urea and a water molecule is a likely pathway, leading to the eventual breakdown of the C-N bonds. rsc.org

Base-Catalyzed Hydrolysis: While amides and ureas are generally resistant to hydrolysis, cleavage can be forced under strong alkaline conditions. arkat-usa.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion at the electrophilic carbonyl carbon of the urea.

Transamidation: The urea linkage can potentially undergo transamidation reactions, where an amine displaces one of the morpholinomethyl groups. This type of reaction is often used to synthesize new urea derivatives from existing ones. The process can be catalyzed and may proceed through an isocyanate intermediate, particularly at elevated temperatures.

The tertiary amine nitrogen atoms within the morpholine rings are the most nucleophilic and basic sites in the molecule, making them primary targets for a variety of electrophilic reagents.

Alkylation: As tertiary amines, the morpholine nitrogens readily react with alkyl halides to form quaternary ammonium (B1175870) salts. nih.govnih.govresearchgate.net This reaction, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium group. For this compound, this can occur at one or both nitrogen atoms, leading to mono- or di-quaternary salts, respectively. The reaction conditions, such as the solvent and temperature, can influence the reaction rate and yield. researchgate.netpatsnap.com

Acylation: The morpholine nitrogens can react with acylating agents like acyl chlorides or anhydrides. This would lead to the formation of an acylammonium intermediate, which could then undergo further reactions.

Coordination: The presence of multiple donor atoms (two morpholine nitrogens, two urea nitrogens, and one urea oxygen) makes this compound a potential ligand for metal ions. jmcdd.org

Coordination via Morpholine Nitrogens: The lone pairs on the morpholine nitrogen atoms are available for coordination with metal centers.

Coordination via Urea Group: While the nitrogen atoms of the urea are poor donors due to resonance, the carbonyl oxygen is a common coordination site for metal ions in urea complexes. rjpbcs.comresearchgate.net The molecule could therefore act as a bidentate or bridging ligand, coordinating to one or more metal centers through its various donor sites. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. rjpbcs.com

The -CH₂- units connecting the urea nitrogens to the morpholine rings are products of a Mannich-type condensation (urea, formaldehyde (B43269), and morpholine). wikipedia.orgorganic-chemistry.org As such, they are susceptible to cleavage via a retro-Mannich reaction. nih.gov This fragmentation would break the N-CH₂ bond, leading to the decomposition of the molecule into its constituent precursors: urea, formaldehyde, and morpholine. This process is often promoted by heat or changes in pH and can be a significant degradation pathway for Mannich bases. researchgate.net

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of the molecule are dominated by the two morpholine nitrogen atoms.

Specific experimental or theoretical pKa values for this compound are not widely reported in the literature. However, the pKa can be reliably estimated based on the known values for its constituent functional groups.

Morpholine Nitrogens: Morpholine has a pKa of approximately 8.3-8.5 for its conjugate acid. The nitrogen atoms in this compound are expected to have a similar basicity. Therefore, the molecule will have two pKa values in this range, corresponding to the successive protonation of the two morpholine rings.

Urea Group: The urea group is significantly less basic, with a pKa of its conjugate acid around 0.1. It is also a very weak acid, with an estimated pKa for the N-H protons of about 14.

The expected protonation sites under acidic conditions are, therefore, the morpholine nitrogens.

Functional GroupEstimated pKa (Conjugate Acid)Basis of Estimation
Morpholine Nitrogen~8.4Based on the known pKa of morpholine.
Urea Carbonyl Oxygen~0.1Based on the known pKa of protonated urea.

This table presents estimated pKa values based on analogous structures.

The protonation state of this compound is highly dependent on the pH of its environment, which in turn governs its reactivity.

In Neutral to Mildly Alkaline Environments (pH 7 - 10): In this pH range, an equilibrium will exist between the unprotonated and monoprotonated forms of the molecule. The nucleophilicity of the morpholine nitrogens will be significant, allowing them to participate in reactions as nucleophiles or as ligands for metal coordination.

In Strongly Alkaline Environments (pH > 10): The morpholine nitrogens will be fully deprotonated and thus in their most nucleophilic state. However, at very high pH, base-catalyzed hydrolysis of the central urea linkage becomes a more probable degradation pathway. arkat-usa.org

The protonation state is therefore a critical factor controlling the chemical behavior of this compound, dictating whether it acts as a nucleophile, a ligand, or is susceptible to hydrolytic cleavage.

Investigations into the Stability and Degradation Pathways

Detailed experimental studies focused on the stability and degradation of this compound are not readily found in published scientific literature. While the general chemistry of urea and morpholine derivatives suggests potential pathways for degradation, specific data for this compound are absent.

Hydrolytic Stability Studies Under Varying Conditions

No specific studies detailing the hydrolytic stability of this compound under varying pH and temperature conditions were identified. Therefore, no data on its rate of hydrolysis or the identity of its degradation products in aqueous environments can be provided.

Photochemical Degradation Pathways and Photostability

Information regarding the photochemical degradation pathways and photostability of this compound is not available in the current body of scientific literature. There are no published studies on its quantum yield of degradation or the products formed upon exposure to light.

Thermal Decomposition Analysis and Kinetics

A search for thermal decomposition analyses, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), specifically for this compound did not yield any specific results. Consequently, data on its decomposition temperature, kinetic parameters of decomposition, and thermal breakdown products are not available.

Oxidative Stability and Degradation Mechanisms

There is a lack of published research on the oxidative stability of this compound. No studies were found that investigate its reaction with common oxidants or detail the mechanisms of its oxidative degradation.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic studies for reactions involving this compound have not been reported in the available scientific literature.

Determination of Rate Constants and Reaction Orders

Due to the absence of kinetic studies, there are no determined rate constants or reaction orders for any reactions involving this compound.

Activation Energy Calculations and Eyring Plot Analysis

There is currently no available research data detailing the activation energy calculations or Eyring plot analysis for reactions involving this compound. Such studies would be crucial for understanding the temperature dependence of its reaction rates and for elucidating the transition state thermodynamics of its formation or subsequent reactions. The determination of activation energy (Ea) and the pre-exponential factor (A) through methods like Arrhenius plots, or the enthalpy (ΔH‡) and entropy (ΔS‡) of activation via Eyring plots, would provide significant insights into the reaction mechanism.

Equilibrium Constant Measurements and Enthalpy/Entropy Determinations

Similarly, the scientific literature lacks reports on the measurement of equilibrium constants (Keq) for reactions producing or consuming this compound. Consequently, the standard enthalpy (ΔH°) and entropy (ΔS°) of reaction for this compound have not been determined. This information would be vital for predicting the spontaneity and position of equilibrium for its synthesis and other chemical transformations under various conditions.

While data exists for the decomposition of urea and the synthesis of urea-formaldehyde resins, these are distinct chemical systems. For instance, the activation energy for urea decomposition has been reported to be in the range of 79-84 kJ/mol. mdpi.com However, the presence of the bulky morpholin-4-ylmethyl substituents on the urea core of this compound would significantly alter the electronic and steric environment, making direct comparisons of kinetic and thermodynamic data inappropriate and scientifically unsound.

Further research, including experimental calorimetry, spectroscopic analysis at varying temperatures, and computational chemistry studies, is required to determine these fundamental chemical properties for this compound. Without such dedicated studies, a quantitative discussion of its reaction chemistry and mechanistic pathways remains speculative.

Exploration of Diverse Applications of 1,3 Bis Morpholin 4 Ylmethyl Urea in Chemical Science Non Biomedical/non Clinical Focus

Role as an Organocatalyst in Organic Transformations

A comprehensive review of the scientific literature and patent databases was conducted to ascertain the role of 1,3-Bis(morpholin-4-ylmethyl)urea as an organocatalyst. Organocatalysts are small organic molecules that can accelerate chemical reactions. The presence of both Lewis basic sites (morpholine nitrogens) and hydrogen-bonding motifs in this compound suggests its potential for catalytic activity.

Applications in Asymmetric Synthesis and Chiral Induction

No specific applications of this compound in asymmetric synthesis or chiral induction have been reported in the reviewed scientific literature.

Mediation of Condensation, Addition, and Rearrangement Reactions

There is no available research data demonstrating the use of this compound to mediate condensation, addition, or rearrangement reactions.

Influence on Reaction Selectivity, Efficiency, and Green Metrics

As no studies have been published on the catalytic use of this compound, there is no information available regarding its influence on reaction selectivity, efficiency, or green metrics.

Utility in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, with its multiple hydrogen-bonding sites, makes it a candidate for applications in supramolecular chemistry, which involves the study of non-covalent interactions.

Formation of Molecular Recognition Motifs and Binding Interactions

The urea (B33335) functional group is well-known for its ability to form strong and directional hydrogen bonds. smolecule.com In this compound, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of self-complementary hydrogen-bonded arrays, such as one-dimensional chains or tapes. smolecule.com

Beyond hydrogen bonding, this compound has been shown to participate in other non-covalent interactions, such as halogen bonding. The nitrogen atoms of the morpholine (B109124) rings and the carbonyl oxygen of the urea can act as halogen bond acceptors, allowing for the formation of co-crystals with halogenated partner molecules. smolecule.com This versatility in forming different types of non-covalent interactions makes it a potentially useful building block in crystal engineering and the design of new supramolecular architectures.

Interactive Table: Potential Non-Covalent Interactions of this compound

Interaction TypeDonor/Acceptor Site on this compoundPotential Partner Molecule
Hydrogen BondingN-H (donor), C=O (acceptor), Morpholine N (acceptor), Morpholine O (acceptor)Molecules with complementary H-bond donors/acceptors (e.g., carboxylic acids, amides)
Halogen BondingC=O (acceptor), Morpholine N (acceptor)Halogenated organic molecules (e.g., diiodotetrafluorobenzene)

Design of Self-Assembled Structures (e.g., Gels, Liquid Crystals, Nanostructures)

While the hydrogen-bonding capabilities of this compound suggest its potential to form extended, ordered structures, no specific studies have been found that report its use in the design or formation of gels, liquid crystals, or nanostructures. The ability of some bis-urea compounds to act as gelators for organic solvents is well-documented, but this specific application has not been explored for this compound in the available literature.

Host-Guest Chemistry Investigations with Small Molecules and Ions

The field of supramolecular chemistry has extensively utilized the hydrogen-bonding capabilities of the urea functional group for the design of synthetic receptors. The 1,3-disubstituted urea backbone provides a readily accessible arrangement of two hydrogen-bond donors (N-H protons) and a hydrogen-bond acceptor (carbonyl oxygen), which is geometrically suited for recognizing and binding various guest molecules, particularly oxyanions.

While specific host-guest studies involving this compound are not extensively documented, its structural analogy to other well-studied bis-urea receptors allows for a strong inference of its potential in molecular recognition. Research on similar 1,3-disubstituted ureas has demonstrated their efficacy as neutral hosts for complexing guest species like carboxylates, phosphates, and sulfates through the formation of stable, cyclic hydrogen-bonded complexes. nih.gov The two N-H groups of the urea can form a bidentate hydrogen-bonding interaction with the oxygen atoms of an anion, leading to strong and selective binding.

The presence of the two morpholine units in this compound introduces additional potential interaction sites (the oxygen and nitrogen atoms) and influences the solubility and conformational flexibility of the molecule. These terminal groups could play a secondary role in guest binding, potentially forming weaker hydrogen bonds or providing steric channels that influence selectivity. This principle is widely applied in the development of molecularly imprinted polymers (MIPs), where urea-based functional monomers are used to create specific recognition sites for target molecules. nih.govsciforum.net For instance, polymers imprinted with phenyl phosphonic acid using a vinylphenyl urea monomer have shown high binding affinity for the target molecule and related inorganic anions. nih.gov

The potential of this compound as a host molecule is summarized in the table below, based on the known behavior of analogous urea-based systems.

Potential Guest Species Primary Interaction Site Type of Bonding Potential Application
Carboxylates (e.g., acetate)Urea N-H protonsBidentate Hydrogen BondingAnion Sensing, Separation
Phosphates (e.g., HPO₄²⁻)Urea N-H protonsBidentate Hydrogen BondingEnvironmental Remediation
Sulfates (e.g., SO₄²⁻)Urea N-H protonsBidentate Hydrogen BondingIndustrial Process Monitoring
Small Neutral MoleculesUrea carbonyl, Morpholine O/NDipole-Dipole, H-BondingSelective Encapsulation

Integration into Polymer Chemistry and Material Science

The unique combination of a rigid urea core and flexible morpholine side groups makes this compound an interesting candidate for integration into polymer architectures.

Polyureas are typically synthesized through the polyaddition reaction of a diisocyanate with a diamine. uva.nl The structure of this compound, which lacks reactive primary or secondary amines directly attached to the urea group, precludes it from acting as a conventional diamine monomer in such reactions. However, the two tertiary amine nitrogens within the morpholine rings and the two secondary amine hydrogens on the urea itself present possibilities for alternative polymerization pathways.

More plausibly, this compound can function as a specialty cross-linking agent. By chemically modifying the molecule to introduce polymerizable end-groups, such as methacrylates, it could be incorporated into a polymer network. sciforum.net In this role, the rigid urea moiety would act as a junction point, potentially enhancing the thermal and mechanical stability of the resulting polymer. Bis-urea compounds have been specifically designed as polymerizable cross-linking monomers for creating molecularly imprinted polymers with high affinity for dicarboxylate-containing molecules. sciforum.net

Furthermore, hindered urea bonds (HUBs) have been used to create dynamic polymer networks. The exchange reaction of HUBs allows for cross-linking of linear copolymers, enabling properties like self-healing and reprocessing. rsc.org While this compound does not inherently contain a hindered urea bond, its core structure is relevant to the broader class of urea-containing polymer additives.

The incorporation of the this compound moiety into a polymer matrix could significantly modify its bulk properties. The urea group is known to form strong intermolecular hydrogen bonds, which can act as physical cross-links. This can lead to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the material.

In the context of urea-formaldehyde (UF) resins, which are widely used as adhesives, modification with other polymers like hyperbranched polyurea has been shown to improve performance. Adding a hyperbranched polyurea to a UF resin was found to increase internal bonding strength by 58.5% and decrease formaldehyde (B43269) emissions by 34.6%. mdpi.com While a different class of molecule, this demonstrates the principle that incorporating additional urea functionalities can enhance adhesive properties and create more dense three-dimensional networks. mdpi.com

The potential effects of incorporating this compound as a modifying agent are outlined below.

Polymer Property Structural Contributor Anticipated Effect
Thermal Stability Rigid urea core, strong H-bondingIncrease in degradation temperature and Tg.
Mechanical Properties Intermolecular H-bonding networkIncrease in tensile strength and modulus.
Rheology Flexible morpholine side chainsPotential for shear-thinning behavior in solution or melt.
Adhesion Polar urea and morpholine groupsEnhanced adhesion to polar substrates.

The unique characteristics of this compound can be leveraged to create novel functional materials.

Self-Healing Materials: By incorporating this molecule into a polymer network that utilizes dynamic covalent bonds, such as the Diels-Alder reaction seen in furan-based polyurea gels, materials capable of self-repair could be developed. mdpi.com The hydrogen-bonding network provided by the urea groups could assist in aligning fractured surfaces, facilitating the reconnection of dynamic bonds.

Chemosensors: Leveraging the host-guest capabilities of the urea moiety, functional polymers incorporating this compound could be designed as chemosensors. Binding of a target anion would lead to a measurable change in the material's properties, such as fluorescence or conductivity, allowing for the detection of specific ions.

Functional Coatings: The strong adhesive properties and potential for forming robust, cross-linked networks make this compound a candidate for developing high-performance coatings with enhanced durability and chemical resistance.

Applications in Coordination Chemistry as a Ligand

The presence of multiple heteroatoms (four nitrogen and three oxygen atoms) makes this compound a versatile ligand for coordinating with metal ions. smolecule.com

This compound can act as a multidentate ligand, binding to a metal center through several of its heteroatoms simultaneously. This process, known as chelation, typically results in the formation of highly stable metal complexes. The primary coordination sites are the carbonyl oxygen of the urea group and the nitrogen atoms of the two morpholine rings.

Coordination Modes: The molecule can adopt various coordination modes depending on the metal ion's size, preferred coordination geometry, and the reaction conditions. It could act as a bidentate ligand, coordinating through the urea oxygen and one morpholine nitrogen to form a chelate ring. Alternatively, it could act as a tridentate ligand, involving the urea oxygen and both morpholine nitrogens, which would be particularly effective for larger metal ions. It could also act as a bridging ligand, linking two metal centers.

Complexes with Transition Metals: Urea and its derivatives are known to form stable complexes with a variety of transition metals, including Mn(II), Fe(III), Co(II), and Cu(II). rjpbcs.com In these complexes, coordination often occurs through the carbonyl oxygen. For this compound, the additional morpholine nitrogen donors would significantly enhance the stability of the resulting complexes due to the chelate effect. Studies on similar ligands have shown the formation of dinuclear metal(II) complexes, indicating the potential for creating complex multinuclear structures. nih.gov

The table below summarizes the potential coordination characteristics of this compound.

Potential Donor Atoms Possible Coordination Modes Potential Metal Ions Resulting Complex Geometry
Urea Oxygen (O)MonodentateMost transition metalsVaries (e.g., tetrahedral, octahedral)
Morpholine Nitrogen (N)MonodentateMost transition metalsVaries
O and one NBidentate (Chelating)Cu(II), Ni(II), Zn(II)Square planar, Tetrahedral
O and two N'sTridentate (Chelating)Fe(III), Co(II), Mn(II)Octahedral, Trigonal bipyramidal
O and two N's (bridging)Bridging LigandCu(II), Ag(I)Polymeric or Dinuclear structures

Synthesis and Characterization of Novel Metal Complexes

This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the urea derivative with a metal salt, such as a halide or nitrate, in a suitable solvent like ethanol or methanol. The resulting metal complexes are often colored, stable solids that can be characterized using a range of spectroscopic and analytical techniques.

The characterization of these novel metal complexes is crucial for determining their structure and properties. Standard methods employed include:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or act as counter-ions.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequency of the C=O group of the urea moiety to a lower wavenumber typically indicates coordination through the oxygen atom. Similarly, shifts in the bands associated with the morpholine N-H or C-N groups can suggest their involvement in bonding.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the central metal ion. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the oxidation state and the geometry of the metal center. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes to understand the ligand environment after coordination.

Table 1: Representative Spectroscopic and Magnetic Data for a Co(II)-Urea Complex

Property Data Interpretation
IR (C=O stretch) Shift to lower frequency (~1640 cm⁻¹) Coordination via the urea oxygen atom
Magnetic Moment ~4.8 - 5.2 B.M. High-spin Co(II) in an octahedral environment

| Electronic Spectra | Bands corresponding to d-d transitions | Consistent with octahedral geometry |

Note: Data is representative of typical urea complexes and serves as an illustrative example.

Investigation of Metal-Ligand Binding Modes and Coordination Geometries

The urea functional group possesses two potential donor sites: the carbonyl oxygen and the two amide nitrogen atoms. In the case of this compound, the nitrogen atoms of the two morpholine rings introduce additional potential coordination sites.

Binding Modes: Research on similar urea-metal complexes has shown that coordination most commonly occurs through the carbonyl oxygen atom. nih.gov This is due to the higher electron density on the oxygen atom. However, coordination through the nitrogen atoms is also possible, particularly with certain metals like palladium(II). The morpholine nitrogen atoms can also participate in coordination, making the ligand potentially polydentate. A nickel(II) complex with a related 4-(2-aminoethyl)morpholine ligand demonstrates coordination through the morpholine nitrogen and the amino nitrogen, forming a chelate ring. nih.gov

Coordination Geometries: The coordination number and geometry of the resulting metal complex are influenced by the nature of the metal ion, the stoichiometry of the reaction, and the anions present. For transition metal complexes, common geometries include octahedral, tetrahedral, and square planar. For example, hexakis(urea)cobalt(II) complexes typically exhibit a slightly distorted octahedral geometry, with the cobalt ion surrounded by six oxygen-bonded urea ligands. nih.gov In a nickel(II) complex with a substituted morpholine ligand, a distorted octahedral geometry was also observed, with the metal ion coordinated to four nitrogen atoms from two morpholine ligands and two oxygen atoms from water molecules. nih.gov

Table 2: Examples of Coordination Geometries in Related Metal-Ligand Complexes

Metal Ion Ligand Type Coordination Geometry Reference Compound Example
Co(II) Urea Octahedral [Co(urea)₆]²⁺
Ni(II) Substituted Morpholine Octahedral [Ni(4-(2-aminoethyl)morpholine)₂(H₂O)₂]Cl₂ nih.gov

Development as a Chemical Sensor or Probe

The structural features of this compound, particularly the hydrogen-bond-donating N-H groups of the urea moiety, make it an excellent candidate for development as a chemical sensor, especially for anions. unica.it The presence of chromogenic or fluorogenic groups, or the ability to interact with them, allows for the generation of a detectable signal upon binding with a target analyte.

Selective Detection of Ions or Neutral Molecules (e.g., Anion Sensing, Metal Ion Detection)

Urea and thiourea-based receptors are widely recognized for their ability to selectively bind and sense anions through hydrogen bonding. unica.itmdpi.comnih.gov The two N-H groups of the urea core can form a "chelate" type interaction with anions, leading to a stable complex. The selectivity of these sensors can be tuned by modifying the substituents on the urea nitrogen atoms.

Anion Sensing: Receptors based on the urea scaffold have demonstrated selectivity for various anions, including fluoride, acetate, and dihydrogen phosphate. nih.govnih.gov The strength of the interaction often correlates with the basicity of the anion. For example, fluoride, being a highly basic anion, often elicits a strong response from urea-based sensors. frontiersin.org

Metal Ion Detection: The morpholine moieties, along with the urea oxygen, can act as binding sites for metal ions. A related phenolic Mannich base containing a morpholine unit has been shown to act as a fluorescent sensor for Al³⁺ ("turn-on" response) and Cu²⁺ ("turn-off" response). nih.gov This suggests that this compound could also be engineered for the selective detection of specific metal cations.

Table 3: Anion Selectivity Profile of a Representative Urea-Based Receptor

Anion Binding Affinity (Binding Constant, K) Observed Response
Fluoride (F⁻) High Strong colorimetric change
Acetate (CH₃COO⁻) Moderate Noticeable spectral shift
Dihydrogen Phosphate (H₂PO₄⁻) Moderate Noticeable spectral shift
Chloride (Cl⁻) Low Minimal change

Note: This table is illustrative, based on general findings for urea-based anion receptors. frontiersin.org

Sensing Mechanisms and Optical/Electrochemical Responses

The detection of an analyte by a sensor based on this compound relies on a measurable change in its physical properties upon binding.

Sensing Mechanisms: The primary mechanism for anion sensing is the formation of hydrogen bonds between the urea N-H groups and the anion. unica.it This interaction can lead to several phenomena that produce a signal:

Deprotonation: In the case of highly basic anions like fluoride, the interaction can be strong enough to cause deprotonation of the N-H group, leading to a significant change in the electronic properties of the sensor molecule. nih.gov

Conformational Changes: Binding of the analyte can induce a change in the conformation of the receptor, which in turn affects its photophysical properties.

Intramolecular Charge Transfer (ICT): If the molecule contains electron-donating and electron-withdrawing groups, anion binding can modulate the ICT process, resulting in a change in the absorption or emission spectrum.

Optical/Electrochemical Responses:

Colorimetric Sensing: If the sensor molecule contains a chromophore, anion binding can cause a change in its absorption spectrum, leading to a visible color change. mdpi.com For example, sensors with nitrophenyl groups often exhibit a color change from colorless or pale yellow to a more intense yellow or orange upon anion binding. mdpi.comfrontiersin.org

Fluorescent Sensing: If the sensor is fluorescent, binding can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). unica.itnih.gov Quenching can occur through processes like photoinduced electron transfer (PET) from the bound anion to the fluorophore.

Electrochemical Sensing: The binding event can also be transduced into an electrochemical signal. For instance, changes in the redox potential of a ferrocene unit incorporated into a urea-based receptor have been used to detect anions.

Role in Surface Chemistry and Interfacial Phenomena

The ability of this compound to interact with surfaces, particularly metal surfaces, through its heteroatoms makes it relevant in the field of surface chemistry, notably as a corrosion inhibitor.

Adsorption on Solid Surfaces

The effectiveness of organic corrosion inhibitors is directly related to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in this compound can act as adsorption centers.

A study on the closely related compound N-(l-morpholinobenzyl)urea (MBU) as a corrosion inhibitor for mild steel in hydrochloric acid provides significant insights. researchgate.net

Mechanism of Adsorption: The inhibitor molecules adsorb onto the steel surface. The presence of multiple nitrogen and oxygen atoms, which have lone pairs of electrons, facilitates this adsorption. researchgate.net The process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between heteroatoms and vacant d-orbitals of iron). Studies on morpholine salt-based inhibitors confirm that they can form protective layers via both physical and chemical adsorption. mdpi.com

Adsorption Isotherm: The adsorption behavior of MBU on the mild steel surface was found to obey the Temkin adsorption isotherm. researchgate.net This isotherm takes into account the interactions between the adsorbed molecules.

Protective Film Formation: The adsorbed layer of the inhibitor forms a protective film that acts as a barrier to both the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions of corrosion. Potentiodynamic polarization studies showed that MBU acts predominantly as a cathodic inhibitor. researchgate.net The formation of this protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). researchgate.net

Table 4: Corrosion Inhibition Data for an Analogous Morpholine-Urea Compound (MBU) on Mild Steel in 1 M HCl

Inhibitor Conc. (M) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 (Blank) 25.4 -
1 x 10⁻⁷ 15.1 40.5
1 x 10⁻⁶ 11.2 55.9
1 x 10⁻⁵ 7.5 70.5
1 x 10⁻⁴ 4.3 83.1
1 x 10⁻³ 2.1 91.7

Source: Adapted from data on N-(l-morpholinobenzyl)urea. researchgate.net

Formation of Monolayers or Thin Films

While specific research on the formation of monolayers or thin films exclusively utilizing this compound is not extensively documented in publicly available scientific literature, the structural characteristics of this compound suggest a potential for such applications. The principles governing the formation of monolayers and thin films are often dictated by the intermolecular forces and surface interactions of the constituent molecules. Urea derivatives, in a broader context, have been subjects of study in the realm of materials science for their capacity to form organized molecular assemblies.

The ability of urea-containing compounds to form self-assembled monolayers (SAMs) is a noteworthy area of research. The molecular assembly in these monolayers is primarily driven by intermolecular hydrogen bonding between adjacent urea groups. researchgate.netresearchgate.net This hydrogen bonding can lead to the formation of well-ordered structures on various substrates. The presence of the urea moiety in this compound provides a strong basis for predicting its capability to engage in similar self-assembly processes.

Furthermore, urea and its derivatives have been demonstrated to influence the growth and crystallinity of thin films. For instance, urea has been employed as an additive to enhance the grain size and improve the quality of perovskite thin films. hummingbirdscientific.com This is achieved by increasing the solubility of the perovskite precursors, which facilitates the dissolution of smaller grains and their redeposition onto larger crystals. hummingbirdscientific.com This suggests that this compound could potentially act as a modifying agent in the fabrication of various types of thin films, influencing their morphology and properties.

The formation of Langmuir-Blodgett (LB) films is another avenue through which molecules can be organized into highly ordered monolayers and multilayers. wikipedia.orgnih.gov This technique involves the transfer of a monolayer of molecules from a liquid-gas interface onto a solid substrate. wikipedia.org Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, are often used for this purpose. wikipedia.orgnih.gov While this compound itself is not strongly amphiphilic, its derivatives could be chemically modified to possess such properties, thereby enabling their use in the fabrication of LB films.

The potential for this compound to participate in the formation of thin films is also supported by studies on other urea derivatives. For example, urea has been used to modify zinc oxide (ZnO) thin films, affecting their structural and sensing properties. acs.orgnih.gov In a different application, N,N'-bis(hexadecyl)urea has been shown to stabilize platinum nanoparticles, which can then be deposited to form thin films. researchgate.net These examples underscore the versatility of the urea functional group in the context of thin film formation.

The following table summarizes the key characteristics and findings related to the formation of monolayers and thin films involving urea and its derivatives, providing a framework for understanding the potential behavior of this compound in similar applications.

Film Type Urea Derivative/Role Key Findings Governing Principles Potential Application
Self-Assembled Monolayers (SAMs)Organosilanes with internal urea groupsMolecular assembly is driven by intermolecular hydrogen bonding between urea groups. researchgate.netresearchgate.netHydrogen bonding, surface chemisorptionSurface modification, biosensors, catalysis ossila.com
Perovskite Thin FilmsUrea (additive)Increases grain size and enhances crystallinity of the film. hummingbirdscientific.comEnhanced solubility of precursors, Ostwald ripening hummingbirdscientific.comPhotoelectric devices hummingbirdscientific.com
Zinc Oxide (ZnO) Thin FilmsUrea (modifier)Affects the thickness and structural characteristics of the deposited films. acs.orgnih.govInfluence on nucleation and growth of ZnO nanostructures acs.orgGas sensors acs.orgnih.gov
Nanoparticle Thin FilmsN,N'-bis(hexadecyl)urea (stabilizer)Stabilizes platinum nanoparticles for subsequent deposition into thin films. researchgate.netSurface passivation and prevention of agglomerationCatalysis, electronics researchgate.net
Langmuir-Blodgett (LB) FilmsGeneral amphiphilic molecules (can include urea derivatives)Formation of highly ordered monolayers at a liquid-gas interface that can be transferred to a solid substrate. wikipedia.orgnih.govInterfacial self-assembly, balance of hydrophobic and hydrophilic interactions wikipedia.orgSensors, optical devices, biomimetic membranes nih.gov

Future Research Directions and Emerging Perspectives for 1,3 Bis Morpholin 4 Ylmethyl Urea

Untapped Synthetic Methodologies and Scalability Challenges for Industrial Production

The conventional synthesis of 1,3-Bis(morpholin-4-ylmethyl)urea typically involves the reaction of morpholine (B109124) with formaldehyde (B43269) and urea (B33335). smolecule.com While effective at a laboratory scale, scaling this process for industrial production presents several challenges that beckon further investigation. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

One promising direction lies in the exploration of continuous flow processes . This approach could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste. smolecule.com Furthermore, investigating alternative, less hazardous reagents and catalysts is crucial. For instance, exploring solid acid catalysts or enzyme-catalyzed reactions could provide greener and more economical alternatives to traditional methods. researchgate.net

A significant hurdle in industrial scale-up is the management of reaction exotherms and the handling of potentially hazardous intermediates. Research into novel reactor designs and process intensification strategies will be paramount to address these safety and efficiency concerns. Moreover, developing robust purification techniques to isolate the final product with high purity at a large scale remains a key challenge for industrial viability.

A comparative analysis of potential synthetic strategies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Conventional Batch Synthesis Well-established at lab scale.Scalability issues, potential for runaway reactions, waste generation.
Continuous Flow Synthesis Improved heat and mass transfer, enhanced safety, potential for automation. smolecule.comHigher initial investment, potential for clogging, requires process optimization.
Catalytic Synthesis (e.g., solid acids, enzymes) Increased reaction rates, improved selectivity, potential for catalyst recycling. researchgate.netCatalyst deactivation, separation of catalyst from the reaction mixture.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Scalability can be a limitation, requires specialized equipment.

Advanced Computational Approaches for Predictive Modeling and Materials Design

The application of advanced computational methods offers a powerful tool to accelerate the discovery and optimization of materials based on this compound. chemicalbook.commdpi.com Future research in this area can be broadly categorized into two main streams: predictive modeling of molecular properties and rational design of novel materials.

Predictive modeling leveraging machine learning and quantum chemistry methods can be employed to forecast various physicochemical properties of this compound and its derivatives. mdpi.commdpi.comresearchgate.net This includes predicting solubility, reactivity, and potential biological activity, thereby reducing the need for extensive experimental screening. mdpi.com For instance, developing quantitative structure-activity relationship (QSAR) models could help in identifying derivatives with enhanced desired properties.

In the realm of materials design , computational simulations can guide the development of new polymers and composites incorporating the this compound moiety. Density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing insights into its interaction with other chemical species. mdpi.com Molecular dynamics (MD) simulations can model the behavior of polymers derived from this compound, predicting their mechanical, thermal, and barrier properties. This predictive power allows for the in-silico design of materials with tailored functionalities before their actual synthesis.

Exploration of Novel Application Domains in Niche Chemical Fields

While the current applications of morpholine and urea derivatives are broad, spanning pharmaceuticals, agrochemicals, and materials science, the specific potential of this compound in niche chemical fields remains largely unexplored. chemicalbook.combiosynce.come3s-conferences.orgatamankimya.com

One promising area is its use as a specialty additive in polymer chemistry . The presence of both hydrogen bond donating and accepting sites in the urea group, combined with the flexible morpholine rings, could impart unique properties to polymer formulations, such as improved adhesion, thermal stability, or flame retardancy. mdpi.com Its potential as a curing agent for epoxy resins or as a component in the synthesis of novel polyureas with specific properties warrants investigation. huntsman.com

In the field of supramolecular chemistry , the molecule's structure suggests its potential as a building block for the construction of complex, self-assembling systems. The urea moiety is well-known for its ability to form strong, directional hydrogen bonds, which could be exploited to create gels, liquid crystals, or other organized structures.

Furthermore, its role as a corrosion inhibitor for various metals is an area ripe for exploration, given that morpholine itself is used for this purpose. chemicalbook.comnih.gov The bidentate nature of the urea group could enhance its binding to metal surfaces, offering superior protection.

Synergistic Integration with Other Functional Moieties for Multi-Component Systems

The concept of creating multi-component systems by integrating this compound with other functional moieties presents a vast landscape for innovation. nih.gov This approach aims to develop materials and molecules with synergistic or entirely new properties that are not present in the individual components.

A key area of exploration is the use of this compound in multi-component reactions (MCRs) . MCRs allow for the rapid and efficient synthesis of complex molecules in a single step, and the unique reactivity of the morpholine and urea functionalities could be harnessed to create novel chemical libraries for drug discovery or materials science. nih.gov

Another avenue is the synthesis of copolymers and blends where this compound is a key component. For example, incorporating it into a polyurethane or polyester (B1180765) backbone could modify the material's mechanical properties, biodegradability, or biocompatibility. mdpi.com The morpholine groups can also serve as points for further functionalization, allowing for the attachment of other active groups to create multifunctional materials.

The table below outlines potential synergistic integrations:

Functional Moiety to IntegratePotential Synergistic Effect
Isocyanates Formation of novel poly(urea-urethane)s with tailored mechanical and thermal properties. rsc.org
Epoxides Development of advanced epoxy resins with enhanced toughness and adhesion.
Biologically Active Molecules Creation of prodrugs or drug delivery systems with improved pharmacokinetic profiles. biosynce.com
Metal Nanoparticles Formation of stabilized nanoparticles with applications in catalysis or sensing.

Addressing Fundamental Questions in Structure-Reactivity Relationships and Mechanistic Elucidation

A deeper understanding of the fundamental structure-reactivity relationships and reaction mechanisms involving this compound is essential for its rational application and the design of new derivatives. nih.govresearchgate.net

Key questions that need to be addressed include:

What are the precise mechanisms of its reactions, such as its formation from morpholine, formaldehyde, and urea? mdpi.comresearchgate.netcapes.gov.br A detailed mechanistic study, potentially aided by computational methods, could reveal key intermediates and transition states, allowing for the optimization of reaction conditions. mdpi.com

How does the conformation of the molecule affect its binding to biological targets or its role in self-assembly processes? Spectroscopic and crystallographic studies can provide valuable insights into its three-dimensional structure.

Investigating the structure-activity relationships (SAR) of its derivatives is also crucial, particularly for applications in medicinal chemistry. e3s-conferences.orgnih.govresearchgate.net By systematically modifying the structure and evaluating the impact on a specific property, researchers can develop a predictive understanding of how molecular changes affect function.

Potential for Green and Sustainable Chemistry Innovations Utilizing this compound

The principles of green and sustainable chemistry offer a guiding framework for the future development and application of this compound. acs.orgkit.eduacs.org There are several avenues through which this compound can contribute to more environmentally benign chemical processes.

One of the most exciting prospects is its potential use in the synthesis of non-isocyanate polyurethanes (NIPUs) . kit.edu Traditional polyurethane synthesis involves the use of highly toxic isocyanates. Developing synthetic routes to polyureas and polyurethanes from this compound and other non-toxic starting materials would be a significant advancement in sustainable polymer chemistry. Research into the use of carbon dioxide as a C1 source for urea synthesis is a particularly promising green alternative. rsc.orgacs.orgacs.org

Furthermore, exploring the use of this compound as a recyclable catalyst or reagent could minimize waste in chemical production. Its ability to form hydrogen bonds and its solubility in various solvents could be exploited for this purpose.

The development of biodegradable materials based on this compound is another important research direction. By incorporating ester or other hydrolyzable linkages into polymers containing the this compound unit, it may be possible to design materials that break down into non-toxic components at the end of their lifecycle. researchgate.net

Prospects for High-Throughput Synthesis and Screening of Derivatives

To fully explore the chemical space around this compound and accelerate the discovery of new applications, high-throughput synthesis and screening (HTS) methodologies are indispensable. mdpi.com These automated techniques allow for the rapid generation and evaluation of large libraries of related compounds.

Future research should focus on adapting the synthesis of this compound derivatives to automated platforms. This would involve developing robust and reliable reaction conditions that are amenable to robotic handling and miniaturization. The use of solid-phase synthesis or fluorous-tagging strategies could facilitate the purification of the resulting compound libraries.

Once synthesized, these libraries can be subjected to high-throughput screening to identify "hits" for a variety of applications. For example, in drug discovery, libraries of derivatives could be screened against a panel of biological targets to identify new lead compounds. In materials science, the properties of polymer formulations containing different derivatives could be rapidly assessed to identify materials with desired characteristics. The integration of HTS with computational modeling can further streamline this process, allowing for the pre-selection of the most promising candidates for synthesis and testing. mdpi.com

Q & A

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives, such as discrepancies in bond lengths or angles?

  • Methodological Answer : Use SHELXL’s restraints/constraints to refine problematic geometries (e.g., overestimated C–N bond lengths in urea groups). Validate against databases like the Cambridge Structural Database (CSD) for expected ranges. For persistent anomalies, consider twinning or disorder modeling . Cross-check with spectroscopic data (e.g., FTIR in ) to confirm functional group integrity.

Q. What computational strategies are effective for predicting the binding affinity of this compound in supramolecular or biological systems?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with force fields parameterized for urea and morpholine moieties. Use molecular dynamics (MD) simulations to assess stability of hydrogen-bonded complexes (e.g., urea-phosphate interactions in ). Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can researchers design experiments to probe the role of morpholine’s electron-rich oxygen in modulating reactivity or stability?

  • Methodological Answer : Conduct comparative studies with analogs lacking morpholine (e.g., replace with piperidine). Use X-ray photoelectron spectroscopy (XPS) to quantify oxygen’s electron density. Monitor degradation kinetics under acidic/oxidative conditions (e.g., HPLC tracking in ) to correlate stability with electron donation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.